molecular formula C11H17O4P B14248559 Dimethyl (1-hydroxy-3-phenylpropyl)phosphonate CAS No. 216865-84-8

Dimethyl (1-hydroxy-3-phenylpropyl)phosphonate

Cat. No.: B14248559
CAS No.: 216865-84-8
M. Wt: 244.22 g/mol
InChI Key: WXTUQNSQMXKHCI-UHFFFAOYSA-N
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Description

Dimethyl (1-hydroxy-3-phenylpropyl)phosphonate is an organophosphorus compound with the molecular formula C11H17O4P. This compound is characterized by the presence of a phosphonate group attached to a hydroxy-phenylpropyl moiety. It is a versatile compound with significant applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl (1-hydroxy-3-phenylpropyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of an aldehyde or ketone with trialkylphosphite under ultrasound irradiation and solvent-free conditions. This method is efficient and environmentally friendly, producing high yields in short reaction times . Another method involves the use of palladium-catalyzed cross-coupling reactions of H-phosphonate diesters with aryl and vinyl halides under microwave irradiation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale adaptations of the aforementioned synthetic routes. The use of copper-catalyzed reactions of phosphorus nucleophiles with diaryliodonium salts at room temperature is also common, as it delivers high yields within a short reaction time .

Chemical Reactions Analysis

Types of Reactions

Dimethyl (1-hydroxy-3-phenylpropyl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids.

    Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and bases are commonly employed.

Major Products Formed

    Oxidation: Phosphonic acids.

    Reduction: Phosphine oxides.

    Substitution: Various substituted phosphonates depending on the reagents used.

Scientific Research Applications

Dimethyl (1-hydroxy-3-phenylpropyl)phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl (1-hydroxy-3-phenylpropyl)phosphonate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes involved in various biological processes, leading to its antibacterial and antiviral effects. It can also interact with neurotransmitter receptors, making it a potential therapeutic agent for neurological disorders .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl (1-hydroxy-2-phenylethyl)phosphonate
  • Dimethyl (1-hydroxy-4-phenylbutyl)phosphonate
  • Dimethyl (1-hydroxy-3-methylpropyl)phosphonate

Uniqueness

Dimethyl (1-hydroxy-3-phenylpropyl)phosphonate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its hydroxy-phenylpropyl moiety allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

216865-84-8

Molecular Formula

C11H17O4P

Molecular Weight

244.22 g/mol

IUPAC Name

1-dimethoxyphosphoryl-3-phenylpropan-1-ol

InChI

InChI=1S/C11H17O4P/c1-14-16(13,15-2)11(12)9-8-10-6-4-3-5-7-10/h3-7,11-12H,8-9H2,1-2H3

InChI Key

WXTUQNSQMXKHCI-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C(CCC1=CC=CC=C1)O)OC

Origin of Product

United States

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